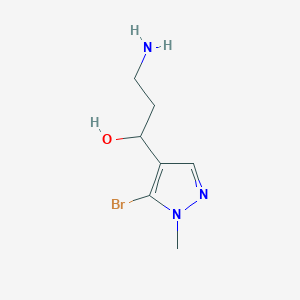3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
CAS No.:
Cat. No.: VC17638738
Molecular Formula: C7H12BrN3O
Molecular Weight: 234.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H12BrN3O |
|---|---|
| Molecular Weight | 234.09 g/mol |
| IUPAC Name | 3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
| Standard InChI Key | KEHKOWYDOQSDFJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(CCN)O)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, 3-(3-amino-4-bromopyrazol-1-yl)propan-1-ol, reflects its core structure: a pyrazole ring substituted with a bromine atom at position 4 and an amino group at position 3, linked to a propanol chain at position 1 . Key structural features include:
The pyrazole ring’s planar geometry and the propanol side chain’s flexibility contribute to its solubility in polar solvents and reactivity in substitution reactions.
Crystallographic Insights
While direct crystallographic data for this compound remains unpublished, analogous pyrazole derivatives exhibit monoclinic crystal systems with unit cell parameters such as , , and . These metrics suggest strong intermolecular hydrogen bonding between the amino and hydroxyl groups, a feature likely conserved in the target compound.
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol typically involves multi-step routes:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones under acidic conditions .
-
Bromination: Electrophilic substitution using -bromosuccinimide (NBS) to introduce the bromine atom .
-
Side Chain Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the propanol moiety .
A representative reaction scheme is provided below:
Industrial Scalability
Industrial production may employ continuous-flow reactors to enhance yield and reduce waste. Catalytic systems such as palladium complexes (e.g., ) enable efficient cross-coupling reactions, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactivity and Functionalization
Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , | Ketone derivatives |
| Nucleophilic Substitution | , | Azide-functionalized pyrazoles |
| Reduction | , | Dehalogenated analogs |
The bromine atom’s electrophilicity facilitates Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation with boronic acids .
Stability and Solubility
-
Thermal Stability: Decomposes above 250°C (predicted via analog data) .
-
Solubility: Highly soluble in (>50 mg/mL) and moderately soluble in ethanol (~10 mg/mL) .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 4-Bromo-1H-pyrazole | Br at C4, no side chain | Lower solubility in polar solvents |
| 3-Amino-1H-pyrazol-1-propanol | No bromine, same side chain | Reduced electrophilic reactivity |
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Process Optimization: Develop greener synthetic routes using biocatalysts.
-
Crystallographic Studies: Resolve 3D structure to inform drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume